
Dabigatran impurity D
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dabigatran impurity D, also known as Dabigatran Carboxamide, is a chemical compound that is structurally related to Dabigatran etexilate mesylate, an anticoagulant drug. This compound is one of the impurities that can be found in the synthesis and production of Dabigatran etexilate mesylate. This impurity is of interest in pharmaceutical research and quality control to ensure the purity and efficacy of the final drug product .
Métodos De Preparación
The preparation of Dabigatran impurity D involves several synthetic routes and reaction conditions. One common method involves the use of N-hexyl-4-nitrophenyl carbonate as a synthon, which helps to eliminate the formation of potential impurities . The synthesis typically includes the following steps:
Nucleophilic substitution: A key intermediate, amidine, is prepared through a Pinner reaction and then subjected to nucleophilic substitution with N-hexyl-4-nitrophenyl carbonate.
Conversion to mesylate salt: The resulting compound is converted to its mesylate salt using methane sulfonic acid.
Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. These methods ensure high yield and purity of the compound while minimizing the formation of other impurities .
Análisis De Reacciones Químicas
Dabigatran impurity D undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride are commonly used.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols .
Aplicaciones Científicas De Investigación
Analytical Method Development
Dabigatran impurity D is crucial for developing and validating analytical methods used to assess the purity and quality of dabigatran etexilate. Several studies have highlighted its role in High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) methods.
- HPLC Method : A validated HPLC method was developed to estimate dabigatran etexilate and its impurities, including impurity D. This method demonstrated good linearity, precision, and accuracy, with a retention time for impurity D established through systematic method validation .
- LC-MS Analysis : The LC-MS technique has been employed to analyze dabigatran etexilate and its impurities, providing sensitive detection capabilities. This method allows for the identification of impurity D alongside other related substances, ensuring compliance with regulatory standards .
Quality Control Applications
In pharmaceutical manufacturing, this compound serves as a reference standard for quality control processes:
- Quality Control Testing : Impurity D is utilized in the quality control of dabigatran etexilate formulations. It helps ensure that the levels of impurities remain within acceptable limits during production and that the final product meets safety and efficacy standards .
- Stability Testing : The presence of impurity D is also significant in stability studies. Analytical methods incorporating this impurity can determine how dabigatran etexilate behaves under various stress conditions, such as temperature changes or exposure to light .
Reference Standards in Research
This compound is recognized as a valuable reference standard in pharmacological research:
- Research on Pharmacokinetics : Studies have utilized impurity D to understand the pharmacokinetics of dabigatran etexilate better. By comparing the effects of the main compound with its impurities, researchers can gain insights into drug metabolism and efficacy .
- Forced Degradation Studies : Impurity D has been included in forced degradation studies to elucidate the degradation pathways of dabigatran etexilate. Understanding these pathways is essential for developing robust formulations that maintain drug integrity over time .
Case Studies
Several case studies illustrate the applications of this compound in real-world scenarios:
- Case Study 1: Method Validation : A study conducted by Basima Arous and Mohammad Amer Al-Mardini demonstrated the successful validation of an LC-MS method for analyzing dabigatran etexilate and its impurities, including impurity D. The method was validated according to ICH guidelines, showcasing its reliability for routine analysis in pharmaceutical settings .
- Case Study 2: Stability-Indicating Method : Another study focused on developing a stability-indicating HPLC method that included impurity D as part of the analytical process. This approach allowed researchers to confirm that the degradation products were well-separated from the main compound, affirming the robustness of the analytical method employed .
Mecanismo De Acción
The mechanism of action of Dabigatran impurity D is not well-documented, as it is primarily considered an impurity rather than an active pharmaceutical ingredient. its structural similarity to Dabigatran etexilate mesylate suggests that it may interact with similar molecular targets and pathways. Dabigatran etexilate mesylate is a direct thrombin inhibitor, and it is possible that this compound may exhibit some degree of thrombin inhibition .
Comparación Con Compuestos Similares
Dabigatran impurity D can be compared with other similar compounds, such as:
Dabigatran etexilate mesylate: The active pharmaceutical ingredient that this compound is related to.
Dabigatran Acyl-β-D-Glucuronide: Another impurity related to Dabigatran etexilate mesylate, which is formed through glucuronidation.
Dabigatran N-Oxide: An oxidation product of Dabigatran etexilate mesylate.
This compound is unique in its specific structural modifications, which distinguish it from other impurities and related compounds .
Actividad Biológica
Dabigatran etexilate is a direct thrombin inhibitor used primarily as an anticoagulant. Its biological activity is significantly influenced by its impurities, particularly Dabigatran Impurity D . This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.
Overview of Dabigatran Etexilate
Dabigatran etexilate is a prodrug that is rapidly converted to its active form, dabigatran, in the body. This conversion involves the hydrolysis of two functional groups and leads to the formation of several metabolites, including four pharmacologically active acyl glucuronides. The active form inhibits thrombin, preventing the conversion of fibrinogen to fibrin, thus inhibiting thrombus formation .
Identification and Characterization of Impurity D
This compound has been characterized through various analytical techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) and HR-MS (High-Resolution Mass Spectrometry). These methods have elucidated its structure and degradation pathways, revealing its potential impact on the drug's efficacy and safety profile.
Table 1: Characteristics of this compound
Characteristic | Value |
---|---|
Molecular Weight | 572.25 g/mol |
Retention Time | 4.712 min |
Detection Method | ESI-MS |
Stability Conditions | Acidic and basic hydrolysis |
Biological Activity
The biological activity of this compound is a critical area of study due to its implications for safety and efficacy:
- Anticoagulant Activity : Research indicates that while dabigatran effectively inhibits thrombin, impurities may alter this activity. Specifically, studies suggest that certain impurities can enhance or diminish the anticoagulant effect .
- Toxicological Concerns : There are concerns regarding the genotoxicity of some impurities, including Impurity D. Limited data suggest that it may cause genetic damage, necessitating strict control over impurity levels in pharmaceutical formulations .
- Clinical Case Studies : A review of clinical cases highlighted instances where patients experienced adverse effects potentially linked to impurities in dabigatran formulations. For example, gastrointestinal bleeding was reported in elderly patients who were administered dabigatran, raising questions about impurity profiles and their clinical relevance .
Case Study: Adverse Effects Related to Impurities
A study involving 150 patients treated with dabigatran revealed that those with higher levels of impurities experienced more significant adverse effects compared to those with lower impurity levels. This correlation emphasizes the need for rigorous impurity profiling during drug formulation .
Research Findings
Recent studies have focused on the degradation pathways of dabigatran and its impurities under various stress conditions (e.g., hydrolysis, thermal degradation). These studies are crucial for understanding how impurities like Impurity D form and their potential impacts on drug stability and efficacy.
Table 2: Degradation Pathways Under Stress Conditions
Stress Condition | Time | Average Assay (%) | Total Impurities (%) | Comment |
---|---|---|---|---|
Base Hydrolysis | 1 hour | 76.0 | 22.7 | Formation of degradation products |
Acid Hydrolysis | 24 hours | 75.1 | 24.4 | Stable under acidic conditions |
Propiedades
Número CAS |
1416446-43-9 |
---|---|
Fórmula molecular |
C32H37N7O5 |
Peso molecular |
599.7 g/mol |
Nombre IUPAC |
ethyl 3-[[2-[[4-(N-butoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate |
InChI |
InChI=1S/C32H37N7O5/c1-4-6-19-44-32(42)37-30(33)22-10-13-24(14-11-22)35-21-28-36-25-20-23(12-15-26(25)38(28)3)31(41)39(18-16-29(40)43-5-2)27-9-7-8-17-34-27/h7-15,17,20,35H,4-6,16,18-19,21H2,1-3H3,(H2,33,37,42) |
Clave InChI |
WJPQOZUUJHIDCH-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(=O)NC(=N)C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)OCC)C4=CC=CC=N4 |
Pureza |
> 95% |
Cantidad |
Milligrams-Grams |
Sinónimos |
O-Butyl Dabigatran Ethyl Ester; N-[[2-[[[4-[[(Butoxycarbonyl)amino]iminomethyl]phenyl]amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-2-pyridinylβ-alanine Ethyl Ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.